9-Dicyanomethylene-2,4,7-trinitrofluorene
Overview
Description
Synthesis Analysis
The synthesis of 9-Dicyanomethylene-2,4,7-trinitrofluorene and its derivatives involves complex organic reactions that yield compounds with significant nitro and dicyanomethylene groups. These procedures are crucial for obtaining pure and functionalized molecules for further studies and applications. The synthesis paths often involve direct methods and are tailored to enhance the properties of the fluorene derivatives for specific purposes, such as forming charge-transfer complexes or for studying their electronic properties (Batsanov et al., 2001).
Molecular Structure Analysis
The molecular structure of 9-Dicyanomethylene-2,4,7-trinitrofluorene exhibits unique characteristics due to its nitro and dicyanomethylene groups. The crystal structure analysis reveals that overcrowding between nitro groups leads to significant molecular rotations and bends, which are crucial for the molecule's stability and reactivity. These structural adjustments are evident in the crystallographic studies, which provide insights into the intermolecular contacts and the molecule's overall geometry (Silverman et al., 1974).
Chemical Reactions and Properties
9-Dicyanomethylene-2,4,7-trinitrofluorene participates in a variety of chemical reactions, reflecting its reactive nature due to the nitro and dicyanomethylene groups. These reactions often lead to the formation of novel compounds and complexes with interesting electronic and structural properties. The compound's reactivity is a focal point for research, especially in the context of forming charge-transfer complexes and exploring its potential as an electron acceptor in various chemical processes (Perepichka et al., 2005).
Physical Properties Analysis
The physical properties of 9-Dicyanomethylene-2,4,7-trinitrofluorene, such as its crystallization behavior and interactions with solvents, have been studied to understand its stability and solubility. These properties are essential for its application in material science and organic electronics. The compound's ability to form cocrystals and solvates with various solvents highlights its versatility and potential for use in a wide range of applications (Batsanov et al., 2001).
Chemical Properties Analysis
The chemical properties of 9-Dicyanomethylene-2,4,7-trinitrofluorene, including its electron acceptor capacity and participation in charge-transfer reactions, are of particular interest. The compound's strong electron-accepting properties make it a valuable component in the design of organic electronic materials and devices. Its involvement in various redox processes and interactions with electron donors has been the subject of extensive research, underscoring its significance in organic chemistry and materials science (Perepichka et al., 2005).
Scientific Research Applications
Crystal Structures and Molecular Interactions
9-Dicyanomethylene-2,4,7-trinitrofluorene has been studied for its crystal structures and molecular interactions. Silverman, Yannoni, and Krukonis (1974) found that this compound, in its tetranitro derivative form, exhibits interesting crystallographic features with significant intermolecular contacts, particularly C...O interactions that are influenced by nitro-group substitution (Silverman, Yannoni, & Krukonis, 1974).
Charge-Transfer Complexes
Salmerón-valverde and Bernès (2015) synthesized charge-transfer complexes using 9-dicyanomethylene-2,4,7-trinitrofluorene and other derivatives, revealing their potential in the field of molecular electronics due to their charge transfer properties (Salmerón-valverde & Bernès, 2015).
Electron Acceptor Properties
Perepichka, Kondratenko, and Bryce (2005) explored the electron acceptor properties of nitrofluoren-9-dicyanomethylene derivatives. They synthesized self-assembled monolayers of these compounds, demonstrating their potential in redox chemistry and indicating their utility in creating complex molecular structures (Perepichka, Kondratenko, & Bryce, 2005).
Electrochemical and Spectroscopic Studies
Further, Salmerón-valverde et al. (1999) conducted a study on the degree of charge transfer in molecular complexes involving 9-dicyanomethylene-2,4,5,7-tetranitrofluorene, highlighting its relevance in the development of molecular electrical conductors (Salmerón-valverde et al., 1999).
Interaction with Other Molecules
The interaction of 9-dicyanomethylene-2,4,7-trinitrofluorene with other molecules, such as quinolines and naphthalenes, has also been a subject of research. Webb and Thompson (1978) studied these interactions, providing insights into drug-receptor interactions involving the quinoline moiety (Webb & Thompson, 1978).
Safety And Hazards
9-Dicyanomethylene-2,4,7-trinitrofluorene is classified as having acute toxicity - Category 4, for oral, dermal, and inhalation routes . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(2,4,7-trinitrofluoren-9-ylidene)propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H5N5O6/c17-6-8(7-18)15-12-3-9(19(22)23)1-2-11(12)16-13(15)4-10(20(24)25)5-14(16)21(26)27/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJAQDYLPYBBPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H5N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061577 | |
Record name | 9-Dicyanomethylene-2,4,7-trinitrofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Dicyanomethylene-2,4,7-trinitrofluorene | |
CAS RN |
1172-02-7 | |
Record name | (2,4,7-Trinitrofluorenylidene)malononitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1172-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Dicyanomethylene-2,4,7-trinitrofluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanedinitrile, 2-(2,4,7-trinitro-9H-fluoren-9-ylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Dicyanomethylene-2,4,7-trinitrofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,4,7-trinitrofluoren-9-ylidene)malonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.299 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-DICYANOMETHYLENE-2,4,7-TRINITROFLUORENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T16F5401Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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